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molecular formula C7H7BrFNO B1448502 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol CAS No. 1114523-54-4

1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol

Cat. No. B1448502
M. Wt: 220.04 g/mol
InChI Key: SQKAOXWKWKGGRD-UHFFFAOYSA-N
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Patent
US09260425B2

Procedure details

To a 350 mL sealed flask was dissolved 1-(2-bromo-5-fluoro-4-pyridinyl)ethanol (9.4 g, 42.3 mmol) in 60 mL dry CHCl3. Added next to the stirring solution was manganese(IV)oxide (14.7 g, 169 mmol). The vigorously stirred contents were sealed and heated at 95° C. for 2.5 h. After cooling to room temperature, the black heterogeneous mixture was vacuum filtered through a pad of Celite, and the filter pad washed with CH2Cl2 (10 mL). The yellow colored filtrate was concentrated in vacuo to a yellow oil, which was purified by silica gel column chromatography (eluent: 9:1 PE/EtOAc) to afford 1-(2-bromo-5-fluoropyridin-4-yl)ethanone as a pale yellow oil (8.2 g, 88%). ESI MS m/z=218 (M+1)
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([OH:10])[CH3:9])[C:5]([F:11])=[CH:4][N:3]=1>C(Cl)(Cl)Cl.[O-2].[Mn+4].[O-2]>[Br:1][C:2]1[CH:7]=[C:6]([C:8](=[O:10])[CH3:9])[C:5]([F:11])=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
BrC1=NC=C(C(=C1)C(C)O)F
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
14.7 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 350 mL sealed flask
ADDITION
Type
ADDITION
Details
Added next to the stirring solution
CUSTOM
Type
CUSTOM
Details
The vigorously stirred contents were sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
the filter pad washed with CH2Cl2 (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The yellow colored filtrate was concentrated in vacuo to a yellow oil, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluent: 9:1 PE/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C(=C1)C(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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